molecular formula C19H20N4O2 B3885023 2-[(2-ethylpyrimidin-5-yl)carbonyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-[(2-ethylpyrimidin-5-yl)carbonyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B3885023
M. Wt: 336.4 g/mol
InChI Key: JMOQLQTZKJBVRI-UHFFFAOYSA-N
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Description

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an indole ring, which is a fused bicyclic structure consisting of a benzene ring and a five-membered nitrogen-containing pyrrole ring. The presence of these rings suggests that the compound might exhibit properties common to other pyrimidine and indole derivatives .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidine and indole derivatives are often synthesized through cyclization reactions .


Molecular Structure Analysis

The compound’s structure suggests it might have interesting electronic properties due to the conjugated system of double bonds in the pyrimidine and indole rings. These could potentially influence its reactivity .


Chemical Reactions Analysis

Pyrimidine and indole rings are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the methoxy group might increase its solubility in organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some pyrimidine derivatives are known to exhibit antiviral and antitumor activities .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures to prevent exposure and potential harm. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Given the biological activity of many pyrimidine and indole derivatives, this compound could potentially be of interest in medicinal chemistry research. Further studies could explore its biological activity and potential applications .

Properties

IUPAC Name

(2-ethylpyrimidin-5-yl)-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-18-20-9-12(10-21-18)19(24)23-7-6-17-15(11-23)14-8-13(25-2)4-5-16(14)22-17/h4-5,8-10,22H,3,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOQLQTZKJBVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-ethylpyrimidin-5-yl)carbonyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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2-[(2-ethylpyrimidin-5-yl)carbonyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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2-[(2-ethylpyrimidin-5-yl)carbonyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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2-[(2-ethylpyrimidin-5-yl)carbonyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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2-[(2-ethylpyrimidin-5-yl)carbonyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 6
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2-[(2-ethylpyrimidin-5-yl)carbonyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

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